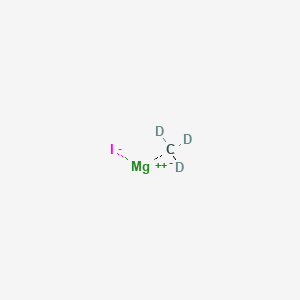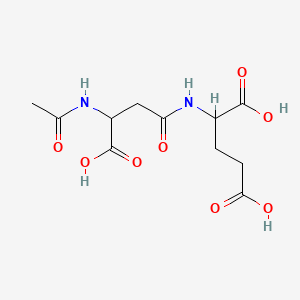
Propane-2-d, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-2-d, 2-methyl- is a chemical compound with the molecular formula C5H12O. It is also known as 2-methoxy-2-methylpropane. This compound is an ether, specifically a methyl tert-butyl ether (MTBE), which is commonly used as a fuel additive to increase the octane number and reduce engine knocking.
準備方法
Synthetic Routes and Reaction Conditions
Propane-2-d, 2-methyl- can be synthesized through the reaction of isobutylene with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure a high yield of the desired product. The general reaction is as follows:
Isobutylene+Methanol→Propane-2-d, 2-methyl-
Industrial Production Methods
In industrial settings, the production of propane-2-d, 2-methyl- involves the use of large-scale reactors where isobutylene and methanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Propane-2-d, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and acetone.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Hydrolysis: In the presence of water and an acid catalyst, it can be hydrolyzed to form methanol and isobutylene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used.
Hydrolysis: Acidic conditions with catalysts like sulfuric acid (H2SO4) are typically employed.
Major Products
Oxidation: Formaldehyde and acetone.
Substitution: Various halogenated derivatives.
Hydrolysis: Methanol and isobutylene.
科学的研究の応用
Propane-2-d, 2-methyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Widely used as a fuel additive to improve combustion efficiency and reduce emissions.
作用機序
The mechanism of action of propane-2-d, 2-methyl- involves its interaction with various molecular targets and pathways. As a fuel additive, it enhances the combustion process by increasing the octane number, which reduces engine knocking and improves fuel efficiency. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites.
類似化合物との比較
Similar Compounds
2-Methylpropane (Isobutane): A hydrocarbon with similar structural features but lacks the ether functional group.
2,2-Dimethylpropane (Neopentane): Another hydrocarbon with a similar carbon skeleton but different functional groups.
Methyl tert-butyl ether (MTBE): A closely related compound with similar chemical properties and applications.
Uniqueness
Propane-2-d, 2-methyl- is unique due to its ether functional group, which imparts distinct chemical reactivity and physical properties. Its ability to act as a fuel additive and its applications in various scientific fields make it a versatile and valuable compound.
特性
分子式 |
C4H10 |
|---|---|
分子量 |
59.13 g/mol |
IUPAC名 |
2-deuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4D |
InChIキー |
NNPPMTNAJDCUHE-QYKNYGDISA-N |
異性体SMILES |
[2H]C(C)(C)C |
正規SMILES |
CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)



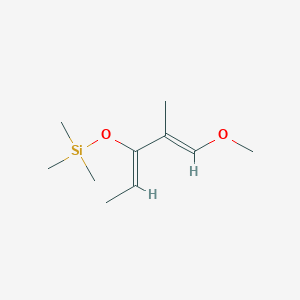



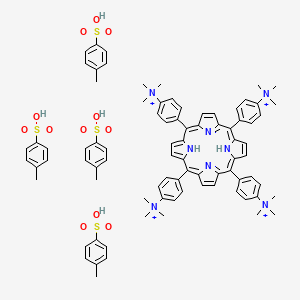
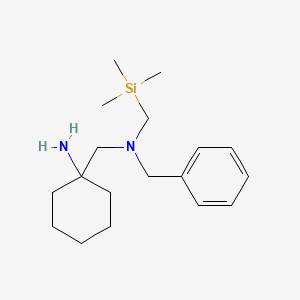
![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
